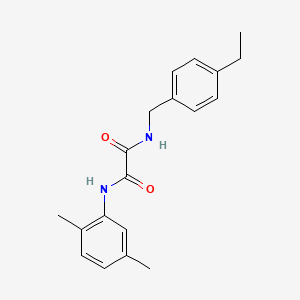

![molecular formula C14H13F6NO B4579411 N-[3,5-bis(trifluoromethyl)phenyl]cyclopentanecarboxamide](/img/structure/B4579411.png)

N-[3,5-bis(trifluoromethyl)phenyl]cyclopentanecarboxamide

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of N-[3,5-bis(trifluoromethyl)phenyl]cyclopentanecarboxamide involves detailed structure-activity relationship studies aiming at improving potential oral bioavailability. The process includes modifications at different positions of the pyrimidine ring, indicating the importance of the carboxamide group for activity. Fluorine substitution and variations in the trifluoromethyl group have shown to impact the compound's activity significantly, demonstrating the critical nature of the synthesis process in achieving desired outcomes (Palanki et al., 2000).

Molecular Structure Analysis

The compound's molecular structure is crucial for its activity, as shown by the specificity of substitutions on the pyrimidine ring affecting its efficacy. The presence of the carboxamide group at the 5-position is vital for maintaining activity, highlighting the significance of molecular structure in determining the compound's chemical and biological properties.

Chemical Reactions and Properties

The chemical reactions and properties of N-[3,5-bis(trifluoromethyl)phenyl]cyclopentanecarboxamide showcase its reactivity and interactions with other compounds. For example, its synthesis from 3-acetamido-5-nitrobenzoic acid through a multi-step process that includes alkylation exclusively at adenines in DNA's minor groove illustrates its complex chemical behavior (Prakash et al., 1991).

Physical Properties Analysis

The physical properties, such as solubility and thermal stability, are influenced by the compound's molecular structure. For instance, the synthesis of related compounds has led to materials with varying degrees of solubility and thermal stability, reflecting the impact of molecular modifications on these properties (Ankushrao et al., 2017).

Chemical Properties Analysis

The chemical properties of N-[3,5-bis(trifluoromethyl)phenyl]cyclopentanecarboxamide are characterized by its reactivity and interaction with other chemical entities. The compound's ability to undergo specific reactions, such as the formation of N-acylnitrenium ions leading to the synthesis of indoline derivatives, underscores its chemical versatility and potential for diverse applications (Correa et al., 2006).

Wissenschaftliche Forschungsanwendungen

Inhibition of Transcription Factors

A study conducted by Palanki et al. (2000) investigated the structure-activity relationship of N-[3, 5-bis(trifluoromethyl)phenyl][2-chloro-4-(trifluoromethyl)pyrimidin-5-yl]carboxamide, highlighting its inhibition of NF-kappaB and AP-1 transcription factors. The research aimed at improving its potential oral bioavailability, with findings suggesting that certain structural modifications could enhance its cell-based activity and gastrointestinal permeability (Palanki et al., 2000).

Antimicrobial Activity

Bąk et al. (2020) synthesized a series of N-(disubstituted-phenyl)-3-hydroxynaphthalene-2-carboxamide derivatives, including N-[3,5-bis(trifluoromethyl)phenyl]-3-hydroxy-naphthalene-2-carboxamide, to explore their antimicrobial properties. These compounds showed submicromolar activity against methicillin-resistant Staphylococcus aureus and activity against M. tuberculosis comparable to that of rifampicin. The study emphasizes the potential of these compounds as antimicrobial agents (Bąk et al., 2020).

Material Science Applications

Research by Bera et al. (2012) into organo-soluble polyamides synthesized from semifluorinated aromatic diamines and dicarboxylic acids, including compounds related to N-[3,5-bis(trifluoromethyl)phenyl]cyclopentanecarboxamide, showcased the synthesis of new polymers with excellent solubility and thermal stability. These polymers, characterized by high molecular weights and amorphous nature, offer potential applications in advanced technologies due to their clear and flexible films with significant tensile strengths (Bera et al., 2012).

Eigenschaften

IUPAC Name |

N-[3,5-bis(trifluoromethyl)phenyl]cyclopentanecarboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13F6NO/c15-13(16,17)9-5-10(14(18,19)20)7-11(6-9)21-12(22)8-3-1-2-4-8/h5-8H,1-4H2,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REZXKGNQQHNVQI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)C(=O)NC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13F6NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[3,5-bis(trifluoromethyl)phenyl]cyclopentanecarboxamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

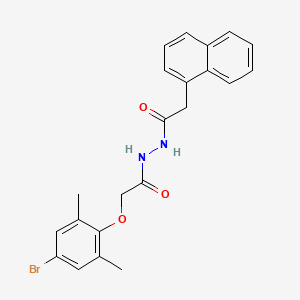

![2-({[(3,4-dichlorophenyl)amino]carbonyl}amino)-N-propylbenzamide](/img/structure/B4579332.png)

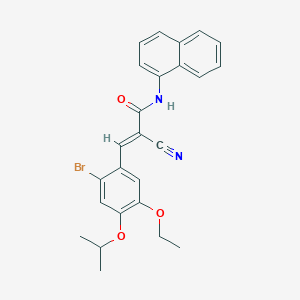

![methyl 1-(3-methoxyphenyl)-7-methyl-3-{2-[(4-methylphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4579334.png)

![N-(2,5-dimethoxyphenyl)-2-({5-[3-(dimethylamino)phenyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B4579347.png)

![3,3-diphenyl-N-[(1-phenylcyclopentyl)methyl]acrylamide](/img/structure/B4579353.png)

![N-[4-chloro-1-(2-chlorobenzyl)-1H-pyrazol-3-yl]-N'-cyclopropylthiourea](/img/structure/B4579374.png)

![1,4-bis{[2,5-dimethoxy-4-(1H-tetrazol-1-yl)phenyl]sulfonyl}-1,4-diazepane](/img/structure/B4579377.png)

![N-(2,4-dimethoxyphenyl)-N'-[3-(2-oxo-1-pyrrolidinyl)propyl]urea](/img/structure/B4579393.png)

![3-[2-(4-methylphenyl)-2-oxoethyl]-5-[4-(1-pyrrolidinyl)benzylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B4579404.png)

![ethyl 8-(4-chlorophenyl)-4,7-dimethylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate](/img/structure/B4579431.png)

![1,2-dihydroacenaphthylene-4,7-diylbis[(4-fluorophenyl)methanone]](/img/structure/B4579447.png)

![6-methoxy-4-{[4-(4-methyl-3-nitrobenzoyl)-1-piperazinyl]methyl}-2H-chromen-2-one](/img/structure/B4579450.png)